![molecular formula C18H17NO5 B5550985 dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)
dimethyl 5-[(phenylacetyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-aminoisophthalate, also known as Dimethyl 5-aminobenzene-1,3-dicarboxylate, is an important organic intermediate . It is commonly used in scientific research and has been widely used as an intermediate in the synthesis of various organic compounds.
Molecular Structure Analysis
The linear formula for dimethyl 5-aminoisophthalate is H2NC6H3-1,3-(CO2CH3)2 . Its molecular weight is 209.20 .Physical And Chemical Properties Analysis
Dimethyl 5-aminoisophthalate is a powder with a melting point of 178-181 °C (lit.) . It has a molecular weight of 209.20 .Scientific Research Applications
Ligands in Gold(I) Chemistry
Dimethyl 5-aminoisophthalate, a derivative closely related to "dimethyl 5-[(phenylacetyl)amino]isophthalate", was utilized as a ligand in gold(I) chemistry. This application involves forming model complexes for macrocyclic gold compounds, demonstrating the potential of such compounds in the synthesis and structural study of gold complexes. This approach provides insights into Au···Au interactions and the formation of dinuclear complexes, showcasing the versatility of these compounds in organometallic chemistry (Wiedemann, Gamer, & Roesky, 2009).
Novel Polyesters with Thermal Stability and Optical Activity
Research into polymers incorporating phthalic acid derivatives, such as "dimethyl 5-[(phenylacetyl)amino]isophthalate", has led to the synthesis of novel polyesters. These polymers exhibit remarkable thermal stability and solubility, making them suitable for high-performance applications. The introduction of chiral groups into these polymers further imparts optical activity, opening up potential uses in optoelectronics and as materials with specific interactions with light (Mallakpour & Kolahdoozan, 2007).
Electrochemical Sensors
The modification of carbon paste electrodes with derivatives related to "dimethyl 5-[(phenylacetyl)amino]isophthalate" has been explored for the development of novel electrochemical sensors. These sensors demonstrate enhanced performance for the detection of compounds such as isoproterenol, acetaminophen, and N-acetylcysteine. The study highlights the potential of these compounds in improving the sensitivity and selectivity of electrochemical sensors, which are crucial for medical diagnostics and environmental monitoring (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOAAKYHZPYFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(phenylacetyl)amino]benzene-1,3-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.